molecular formula C14H15NO2 B15123521 Ethyl 3-(3-Indolyl)-2-methylacrylate

Ethyl 3-(3-Indolyl)-2-methylacrylate

Cat. No.: B15123521
M. Wt: 229.27 g/mol
InChI Key: TWLMCIKJOZPXIS-CSKARUKUSA-N
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Description

Ethyl 3-(3-Indolyl)-2-methylacrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Indolyl)-2-methylacrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-Indolyl)-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(3-Indolyl)-2-methylacrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Indolyl)-2-methylacrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(3-Indolyl)-2-methylacrylate is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ester functional group and methylacrylate moiety differentiate it from other indole derivatives, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl (E)-3-(1H-indol-3-yl)-2-methylprop-2-enoate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b10-8+

InChI Key

TWLMCIKJOZPXIS-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C

Origin of Product

United States

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